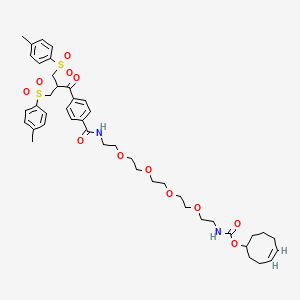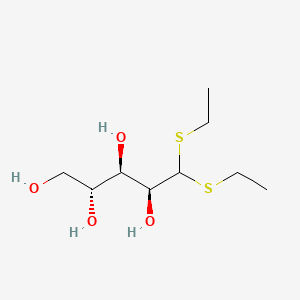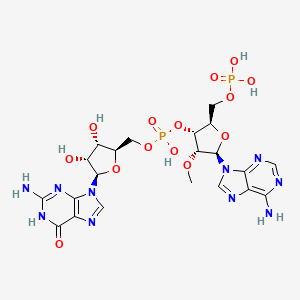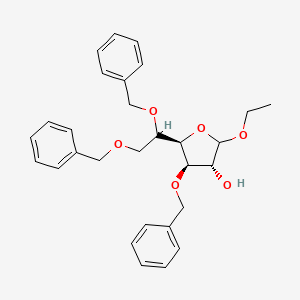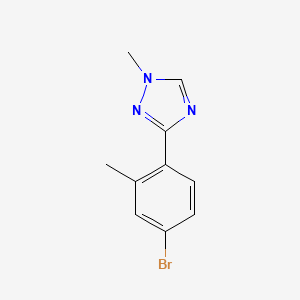
3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromo and methyl group attached to a phenyl ring, which is further connected to a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylbenzaldehyde and 1-methyl-1H-1,2,4-triazole.
Condensation Reaction: The aldehyde group of 4-bromo-2-methylbenzaldehyde reacts with the triazole under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Automated Systems: Employing automated reactors and purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of oxidized derivatives such as triazole N-oxides.
Reduction: Formation of reduced derivatives such as triazole hydrides.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 4-Bromo-2-methylbenzoic acid
- 3-(4-Bromo-2-methylphenyl)-4-iodosydnone
Uniqueness
3-(4-Bromo-2-methylphenyl)-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10BrN3 |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
3-(4-bromo-2-methylphenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3/c1-7-5-8(11)3-4-9(7)10-12-6-14(2)13-10/h3-6H,1-2H3 |
Clave InChI |
KYAZUCSLZKQMBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2=NN(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)



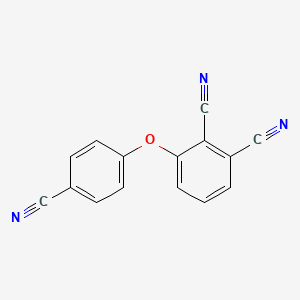
![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)
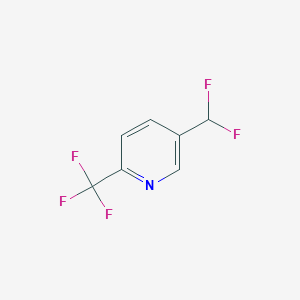
![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)
